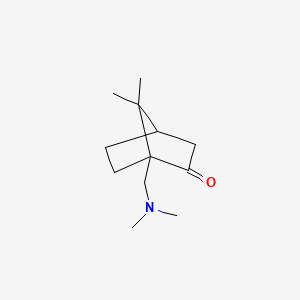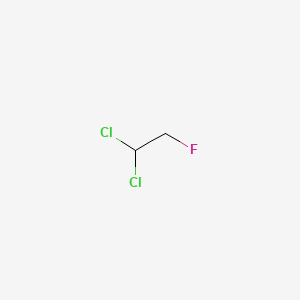
1,1-Dichloro-2-fluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-fluoroethane is a haloalkane with the chemical formula C₂H₃Cl₂F. It is one of the isomers of dichlorofluoroethane and belongs to the hydrochlorofluorocarbon family. This compound is known for its use as a solvent and foam blowing agent. It is a colorless liquid with an ethereal odor and is non-flammable under room-temperature atmospheric conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-fluoroethane can be synthesized through the halogenation of ethane. The process involves the reaction of ethane with chlorine and fluorine gases under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactors where ethane is exposed to chlorine and fluorine gases. The reaction is carried out at elevated temperatures and pressures to ensure complete halogenation. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dichloro-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form fluoroethene and hydrochloric acid.
Oxidation and Reduction Reactions: It can be oxidized to form carbonyl compounds or reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as potassium hydroxide are used, and the reaction is conducted at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.
Major Products Formed:
Substitution: Products include 1-fluoro-2-hydroxyethane or 1-fluoro-2-aminoethane.
Elimination: The major product is fluoroethene.
Oxidation: Products include carbonyl compounds such as fluoroacetaldehyde.
Applications De Recherche Scientifique
1,1-Dichloro-2-fluoroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions and as a reagent in organic synthesis.
Biology: It is used in studies involving the effects of halogenated hydrocarbons on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and as an anesthetic agent.
Industry: It is used as a foam blowing agent in the production of polyurethane foams and as a cleaning agent in electronic and precision cleaning applications
Mécanisme D'action
The mechanism of action of 1,1-dichloro-2-fluoroethane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in membrane fluidity and protein function. It can also undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to toxic effects .
Comparaison Avec Des Composés Similaires
1,1-Dichloro-1-fluoroethane: Another isomer with similar properties but different reactivity.
1,1-Difluoroethane: A related compound with two fluorine atoms instead of one chlorine and one fluorine.
1,2-Dichloro-1,2-difluoroethane: A compound with two chlorine and two fluorine atoms, used in similar applications .
Uniqueness: 1,1-Dichloro-2-fluoroethane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms makes it a versatile compound in various industrial and research applications .
Propriétés
Numéro CAS |
430-53-5 |
|---|---|
Formule moléculaire |
C2H3Cl2F |
Poids moléculaire |
116.95 g/mol |
Nom IUPAC |
1,1-dichloro-2-fluoroethane |
InChI |
InChI=1S/C2H3Cl2F/c3-2(4)1-5/h2H,1H2 |
Clé InChI |
RGZHHTKDHXSAQQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
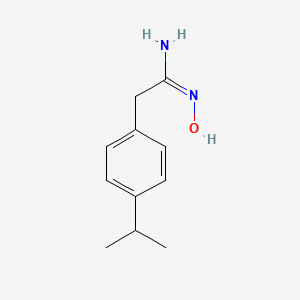
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
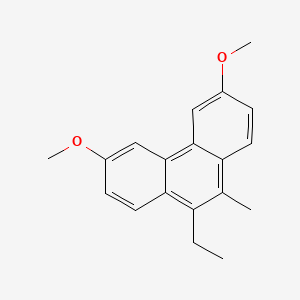
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

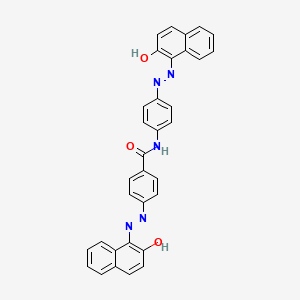
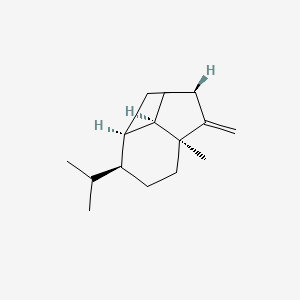

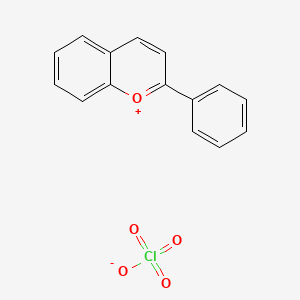
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
